N,N-Dimethylacetamide-2,2,2-D3

Descripción general

Descripción

Molecular Structure Analysis

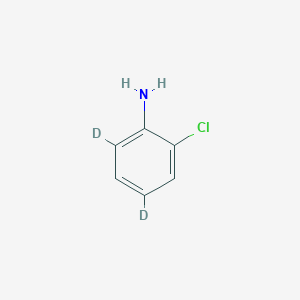

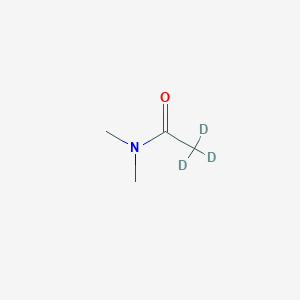

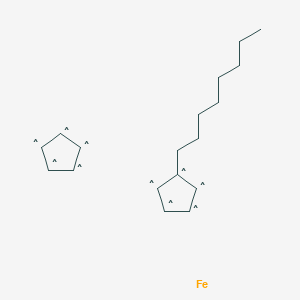

The molecular structure of N,N-Dimethylacetamide includes a carbonyl group (C=O) and two methylamine groups (N(CH3)2) . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

N,N-Dimethylacetamide appears as a clear colorless liquid with a faint odor similar to ammonia . It has about the same density as water and a flash point of 145 °F . Its molecular weight is 87.1204 .Aplicaciones Científicas De Investigación

Impact on Spermatogenesis and Fertility : N, N-Dimethylacetamide has been found to impair spermatogenesis and cause infertility in male rats, suggesting its potential cytotoxic effects on reproductive health (Khera et al., 2020).

Anti-Osteoporotic Properties : It has been reported that N,N-Dimethylacetamide acts as a bromodomain ligand, inhibiting osteoclastogenesis and inflammation, and enhancing bone regeneration, indicating its potential as an anti-osteoporotic agent (Ghayor et al., 2017).

Application in Bone Regeneration : In guided bone regeneration procedures, N,N-Dimethylacetamide combined with biodegradable poly-lactide-co-glycolide (PLGA) membranes showed enhanced bone regeneration in vivo (Siegenthaler et al., 2020).

Use in Organic Synthesis : N,N-Dimethylacetamide is utilized as a reagent in the synthesis of various compounds, demonstrating its versatility in chemical applications (Le Bras & Muzart, 2018).

Embryotoxic and Teratogenic Effects : Studies have shown specific embryotoxic and teratogenic effects of N,N-Dimethylacetamide and its metabolite, indicating potential risks in fertile women (Menegola et al., 1999).

Biomarker for Occupational Exposure : S-(acetamidomethyl)mercapturic acid (AMMA) has been identified as a biomarker for occupational exposure to N,N-Dimethylacetamide, aiding in monitoring and managing workplace safety (Princivalle et al., 2010).

Mechanism of Hepatic Injury : Research has explored the mechanism of hepatic cell injury induced by N,N-Dimethylacetamide, providing insights into its pathogenic mechanism and potential preventive strategies (Liu et al., 2016).

Cryopreservation of Ovine Semen : Studies have investigated the use of N,N-Dimethylacetamide in cryopreservation of ovine semen, suggesting its effectiveness in preserving sperm quality (Menezes et al., 2021).

Mecanismo De Acción

N,N-Dimethylacetamide has been found to attenuate endotoxin-induced inflammatory responses in vivo . It significantly suppresses the production of inflammatory mediators, such as reactive oxygen species (ROS), nitric oxide (NO), and various cytokines and chemokines, as well as amyloid-β (Aβ), in cultured microglia and organotypic hippocampal slices induced by lipopolysaccharide (LPS) . The mechanism of DMA’s effect on neuroinflammation is the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway .

Safety and Hazards

Propiedades

IUPAC Name |

2,2,2-trideuterio-N,N-dimethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c1-4(6)5(2)3/h1-3H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHOOIRPVKKKFG-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2,5-Dioxopyrrolidin-1-yl) (E)-3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoate](/img/structure/B1433839.png)

![Methyl 2-[5-bromo-2-(chlorosulfonyl)phenyl]acetate](/img/structure/B1433842.png)

![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)

![1-[6-Chloro-4-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine](/img/structure/B1433860.png)